2-Hydroxyimino-N-p-tolyl-acetamide

Description

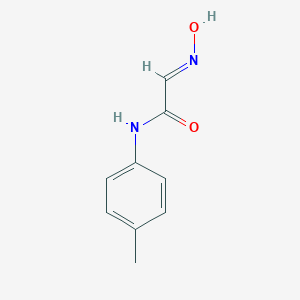

2-Hydroxyimino-N-p-tolyl-acetamide (CAS 1132-40-7) is an organic compound with the molecular formula C₉H₁₀N₂O₂ and a molecular weight of 178.19 g/mol. Its structure features a hydroxyimino group (–NOH) attached to an acetamide backbone and a para-tolyl (4-methylphenyl) substituent . Key properties include:

- Density: 1.17 g/cm³

- LogP: 1.47 (indicating moderate lipophilicity)

- Applications: Primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Propriétés

Numéro CAS |

1132-40-7 |

|---|---|

Formule moléculaire |

C9H10N2O2 |

Poids moléculaire |

178.19 g/mol |

Nom IUPAC |

(2Z)-2-hydroxyimino-N-(4-methylphenyl)acetamide |

InChI |

InChI=1S/C9H10N2O2/c1-7-2-4-8(5-3-7)11-9(12)6-10-13/h2-6,13H,1H3,(H,11,12)/b10-6- |

Clé InChI |

AEWRKRLVPROQRN-POHAHGRESA-N |

SMILES |

CC1=CC=C(C=C1)NC(=O)C=NO |

SMILES isomérique |

CC1=CC=C(C=C1)NC(=O)/C=N\O |

SMILES canonique |

CC1=CC=C(C=C1)NC(=O)C=NO |

Autres numéros CAS |

1132-40-7 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyimino-N-p-tolyl-acetamide typically involves the reaction of p-toluidine with glyoxylic acid, followed by the addition of hydroxylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions

2-Hydroxyimino-N-p-tolyl-acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.

Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amines, and substituted derivatives of this compound .

Applications De Recherche Scientifique

2-Hydroxyimino-N-p-tolyl-acetamide has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-Hydroxyimino-N-p-tolyl-acetamide involves its interaction with specific molecular targets, such as enzymes and receptors . The hydroxyimino group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity . Pathways involved in its action include signal transduction and metabolic pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares 2-Hydroxyimino-N-p-tolyl-acetamide with six structurally related acetamide derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Structural Features |

|---|---|---|---|---|---|

| This compound | 1132-40-7 | C₉H₁₀N₂O₂ | 178.19 | 1.47 | p-Tolyl, hydroxyimino |

| 2-(Hydroxyimino)-N-phenylacetamide | 1769-41-1 | C₈H₈N₂O₂ | 164.16 | 1.80 | Phenyl, hydroxyimino |

| 2-Cyano-N-[(methylamino)carbonyl]acetamide | 6972-77-6 | C₅H₇N₃O₂ | 141.13 | N/A | Cyano, methylaminocarbonyl |

| 2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide | 17172-81-5 | C₁₇H₁₇NO₃ | 283.32 | N/A | o-Tolyl, 4-acetylphenoxy |

| N-(aminocarbonyl)-2-(octylamino)acetamide | 133000-97-2 | C₁₁H₂₁N₃O₂ | 227.30 | N/A | Octylamino, aminocarbonyl |

| 2-(3-(Hydroxyimino)methyl)-1H-indol-1-yl)acetamide | N/A | Varies | Varies | N/A | Hydroxyimino, indole ring |

Key Observations:

- LogP Trends: The higher LogP of 2-(Hydroxyimino)-N-phenylacetamide (1.80 vs. 1.47) suggests increased lipophilicity due to the absence of the methyl group in the phenyl ring .

- Molecular Weight: Larger derivatives like 2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide (283.32 g/mol) may face challenges in bioavailability compared to the target compound .

Toxicity and Handling

- This compound: Limited toxicity data; classified under HS code 2928000090 (organic hydroxylamine derivatives). No specific hazards reported in SDS .

- N-(aminocarbonyl)-2-(octylamino)acetamide: Classified as Acute Toxicity (Oral Category 4) and Skin Irritant (Category 2); mandates PPE during use .

- 2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide: SDS emphasizes first-aid measures for inhalation and skin contact, indicating moderate acute toxicity .

Activité Biologique

2-Hydroxyimino-N-p-tolyl-acetamide is an acetamide derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by a hydroxylamine functional group attached to a p-tolyl moiety, which influences its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is . Its structure can be represented as follows:

This compound features a hydroxylamine group, which is essential for its biological activity, particularly in interactions with various biological targets.

The biological activity of this compound primarily stems from its ability to act as a nucleophile due to the electron-rich nitrogen atom in the imino group. This characteristic allows it to participate in nucleophilic addition reactions with electrophiles, such as carbonyl compounds, leading to various biochemical interactions.

Anticonvulsant Activity

Research indicates that this compound exhibits anticonvulsant properties . In animal models, it has shown effectiveness in raising seizure thresholds and protecting against focal seizures. This suggests potential applications in treating epilepsy and other seizure-related disorders.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Studies demonstrate that it can reduce pro-inflammatory cytokines and oxidative stress markers in models of arthritis, indicating its potential as a therapeutic agent for inflammatory conditions.

Anticancer Potential

This compound has also been investigated for its anticancer activity . It displays cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. The compound's ability to inhibit angiogenesis further supports its potential in cancer treatment.

Antitubercular Activity

Another significant area of research is the compound's antitubercular activity . It has been shown to be effective against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, making it a promising candidate for tuberculosis treatment.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Anticonvulsant Activity | Demonstrated increased seizure threshold in rodent models; potential use in epilepsy treatment. |

| Anti-inflammatory Effects | Reduced levels of pro-inflammatory cytokines in adjuvant-induced arthritis models; suggests utility in inflammatory diseases. |

| Anticancer Activity | Exhibited cytotoxicity against various cancer cell lines; inhibited angiogenesis, indicating potential for cancer therapy. |

| Antitubercular Activity | Effective against both drug-susceptible and resistant strains of M. tuberculosis; promising for tuberculosis treatment. |

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of p-toluidine with hydroxylamine hydrochloride followed by acetic anhydride. This method yields the compound with good purity and yield, facilitating further research into its derivatives and analogs that may enhance its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.